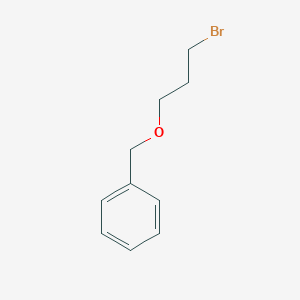

Benzyl-3-brompropylether

Übersicht

Beschreibung

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzyl 3-bromopropyl ether, is a significant area of study due to their prevalence in bioactive molecules and as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing the coupling of γ-aryl-substituted alkynoates and alcohols. This process involves an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Oxidation Using Quaternary Ammonium Polyhalides

The oxidation of alcohols and ethers, including Benzyl 3-bromopropyl ether, can be effectively achieved using benzyltrimethylammonium tribromide (BTMA Br3). This reagent, in the presence of a buffer, facilitates the transformation of primary alcohols or simple ethers into dimeric esters and lactones, and secondary alcohols into ketones at elevated temperatures .

Visible-light-promoted Conversion

A visible-light-promoted method has been developed for the conversion of alkyl benzyl ethers to alkyl esters or alcohols. This process involves a radical chain reaction with the homolytic cleavage of O-α-sp(3) C-H bonds, suggesting that α-bromoethers are key intermediates in the transformation, which could be relevant for the study of Benzyl 3-bromopropyl ether .

Oxidative Debenzylation

The oxidative debenzylation of O-benzyl ethers can be efficiently promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers, which is a significant reaction pathway for the study of Benzyl 3-bromopropyl ether .

Oxidative Cleavage Using Oxoammonium Salt

Benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield the corresponding aromatic aldehyde and alcohol. This reaction is likely to involve a formal hydride abstraction from the benzylic carbon, which is a crucial consideration in the chemical reactions analysis of Benzyl 3-bromopropyl ether .

Synthesis and Stationary Phase Properties

The synthesis of bromophenyl ethers, which are structurally related to Benzyl 3-bromopropyl ether, has been shown to be useful for the site-specific bromination of phenyl ethers. These compounds have been used to improve the operating temperatures and efficiency of column packings in gas chromatography, which may provide insights into the physical and chemical properties of Benzyl 3-bromopropyl ether .

Total Synthesis of Biologically Active Compounds

The total synthesis of a biologically active compound involving a bromophenyl ether structure has been achieved. This synthesis pathway and the regioselective O-demethylation of aryl methyl ethers could provide valuable information for the synthesis analysis of Benzyl 3-bromopropyl ether .

Syntheses of Monohydroxy Benzyl Ethers of Polyols

The conversion of symmetrical polyols into benzyl ethers with one free hydroxyl group has been studied. This reaction pathway, involving the benzylation of dibutylstannylene acetal, could be relevant for the synthesis of Benzyl 3-bromopropyl ether .

Sequential and One-pot Reactions for Synthesis

The synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans from phenols and bromoalkynes has been achieved through a one-pot procedure. This method's regio- and stereoselectivity could be pertinent to the molecular structure analysis of Benzyl 3-bromopropyl ether .

Synthesis of Hydronopyl Benzyl Ether

The synthesis of hydronopyl benzyl ether, a novel compound, has been reported. The reaction conditions optimized for this synthesis could provide a framework for the synthesis of Benzyl 3-bromopropyl ether, including the use of benzyl chloride and sodium hydroxide in the presence of tetrabutylammonium bromide .

Wissenschaftliche Forschungsanwendungen

Synthese komplexer organischer Moleküle

Benzyl-3-brompropylether wird häufig als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Seine Fähigkeit, als Abgangsgruppe zu fungieren oder in andere funktionelle Gruppen umgewandelt zu werden, macht es in mehrstufigen Syntheserouten wertvoll. Zum Beispiel wurde es bei der Totalsynthese von Zincophorin , einem Naturstoff mit antibiotischen Eigenschaften, und (+)-Anatoxin-a , einem starken Neurotoxin.

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient this compound als Schlüsselbestandteil bei der Entwicklung von Therapeutika. Es war an der Herstellung von Verbindungen wie 5-(3-Benzyloxypropoxy)psoralen (PAP-7) , das potenzielle Anwendungen bei der Behandlung von Hauterkrankungen wie Psoriasis hat.

Organische Synthesemethoden

Diese Verbindung ist auch maßgeblich an der Weiterentwicklung organischer Synthesemethoden beteiligt. Es wird bei der Herstellung von (2S,3S)-1-[(Triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-hepten , was seine Rolle bei der Verbesserung von Syntheserouten für komplexe Ether und andere Derivate zeigt.

Analytische Chemie

Analytische Chemiker können this compound aufgrund seiner genau definierten physikalischen Eigenschaften wie Siedepunkt und Brechungsindex als Standard oder Reagenz in der chromatographischen Analyse verwenden . Es kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen helfen.

Safety and Hazards

Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.

Action Environment

The action of Benzyl 3-bromopropyl ether can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

3-bromopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXTZLDBVEZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379794 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54314-84-0 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)